2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol
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Overview
Description
2-({Bicyclo[221]heptan-2-yl}amino)cyclohexan-1-ol is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Amination: The resulting bicyclo[2.2.1]heptane derivative is then subjected to amination, often using ammonia or an amine under high pressure and temperature.
Cyclohexanol Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, typically using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosylates)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism by which 2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological receptors, altering signal transduction pathways. The bicyclic structure allows for specific binding interactions, which can modulate the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Cyclohexanol: Shares the cyclohexanol moiety but lacks the bicyclic structure.
2-Aminocyclohexanol: Similar in having an amino and hydroxyl group but without the bicyclic framework.
Uniqueness
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol is unique due to its combination of a bicyclic structure with an amino and hydroxyl group, providing distinct chemical reactivity and potential for diverse applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H23NO |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H23NO/c15-13-4-2-1-3-11(13)14-12-8-9-5-6-10(12)7-9/h9-15H,1-8H2 |
InChI Key |
VINSSNVLOWRZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC2CC3CCC2C3)O |
Origin of Product |
United States |
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